ZTZ240

Descripción general

Descripción

ZTZ240 es un compuesto sintético conocido por su función como activador del canal de potasio KCNQ2. Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas en el tratamiento de trastornos de hiperexcitabilidad como la epilepsia y el dolor neuropático .

Aplicaciones Científicas De Investigación

ZTZ240 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the activation mechanisms of potassium channels.

Biology: this compound is employed in research to understand the role of KCNQ2 channels in neuronal excitability.

Medicine: The compound is investigated for its potential therapeutic effects in treating epilepsy, neuropathic pain, and other hyperexcitability disorders.

Industry: This compound is used in the development of new drugs targeting potassium channels

Mecanismo De Acción

ZTZ240 ejerce sus efectos uniéndose al dominio sensible al voltaje del canal de potasio KCNQ2. Esta unión estabiliza el canal en su estado activado, permitiendo que los iones de potasio fluyan a través y reduciendo la excitabilidad neuronal. Los objetivos moleculares incluyen residuos específicos en el dominio sensible al voltaje, como Phe137, Asp172, Arg207 y Arg210 .

Safety and Hazards

Direcciones Futuras

Research is being carried out to reduce or eliminate neonicotinoid contamination from the environment . One example of a green protocol is bioremediation . This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

Análisis Bioquímico

Biochemical Properties

ZTZ240 plays a pivotal role in biochemical reactions by interacting with the KCNQ2 potassium channel. This interaction is characterized by the binding of this compound to the voltage-sensing domain of the KCNQ2 channel, which stabilizes the channel in its activated state . The compound’s ability to enhance the voltage sensitivity of the KCNQ2 channel makes it a valuable tool in studying neuronal excitability and related disorders . Additionally, this compound’s interaction with the KCNQ2 channel is specific and does not significantly affect other potassium channels, highlighting its selectivity and potential therapeutic applications .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly neurons. By activating the KCNQ2 potassium channel, this compound helps to regulate the M-current, which is essential for maintaining the resting membrane potential and controlling neuronal excitability . This regulation prevents excessive neuronal firing and reduces the likelihood of seizures and other hyper-excitability disorders . Furthermore, this compound influences cell signaling pathways by modulating the activity of the KCNQ2 channel, which in turn affects downstream signaling cascades and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps to maintain cellular homeostasis by preventing excessive energy expenditure associated with uncontrolled neuronal firing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the voltage-sensing domain of the KCNQ2 potassium channel . This binding stabilizes the channel in its activated state, thereby enhancing the outward potassium current and increasing the channel’s voltage sensitivity . The activation of the KCNQ2 channel by this compound is distinct from other activators, such as retigabine, which binds to the pore domain and activates the channel through allosteric modulation . By accurately defining the ligand-binding sites, the molecular mechanism of this compound provides a structural basis for drug optimization and design .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in activating the KCNQ2 channel, with no significant loss of function . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with consistent regulation of neuronal excitability and prevention of hyper-excitability disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the KCNQ2 channel and regulates neuronal excitability without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including potential disruptions in cellular homeostasis and adverse impacts on other physiological processes . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors essential for its function . The compound’s activation of the KCNQ2 channel influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy expenditure and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the KCNQ2 channel, which is predominantly expressed in neuronal tissues . This targeted distribution ensures that this compound exerts its effects primarily on neurons, minimizing off-target effects and enhancing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the plasma membrane, where the KCNQ2 potassium channel is located . The compound’s activity and function are closely tied to its ability to bind and activate the KCNQ2 channel at the membrane . Post-translational modifications and targeting signals may further influence this compound’s localization, directing it to specific compartments or organelles within the cell . This precise localization is crucial for the compound’s efficacy in regulating neuronal excitability and preventing hyper-excitability disorders .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

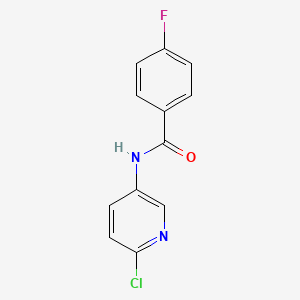

La síntesis de ZTZ240 implica la formación de N-(6-cloro-3-piridinil)-4-fluorobenzamida. El proceso normalmente incluye los siguientes pasos:

Formación del intermedio: La reacción comienza con la cloración del ácido 3-piridincarboxílico para formar ácido 6-cloro-3-piridincarboxílico.

Reacción de amidación: El intermedio se hace reaccionar entonces con 4-fluoroanilina en condiciones específicas para producir N-(6-cloro-3-piridinil)-4-fluorobenzamida.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia de la producción .

Análisis de las reacciones químicas

Tipos de reacciones

This compound experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en las posiciones cloro y flúor.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como el hidróxido de sodio y varios nucleófilos para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácido N-(6-cloro-3-piridinil)-4-fluorobenzoico, mientras que la reducción puede producir N-(6-cloro-3-piridinil)-4-fluorobencilamina .

Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar los mecanismos de activación de los canales de potasio.

Biología: this compound se emplea en la investigación para comprender el papel de los canales KCNQ2 en la excitabilidad neuronal.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos en el tratamiento de la epilepsia, el dolor neuropático y otros trastornos de hiperexcitabilidad.

Industria: This compound se utiliza en el desarrollo de nuevos fármacos dirigidos a los canales de potasio

Análisis De Reacciones Químicas

Types of Reactions

ZTZ240 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(6-chloro-3-pyridinyl)-4-fluorobenzoic acid, while reduction may produce N-(6-chloro-3-pyridinyl)-4-fluorobenzylamine .

Comparación Con Compuestos Similares

Compuestos similares

Retigabina: Otro activador de KCNQ2 que se une al dominio del poro y activa el canal mediante la modulación alostérica.

ICA-27243: Un compuesto con un sitio de unión diferente que activa selectivamente los canales KCNQ2/KCNQ3

Singularidad de ZTZ240

This compound es único en su mecanismo de unión, ya que interactúa directamente con el dominio sensible al voltaje del canal KCNQ2. Este sitio de unión y mecanismo de activación distintos lo diferencian de otros compuestos similares, lo que lo convierte en una valiosa herramienta para estudiar la activación del canal de potasio y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

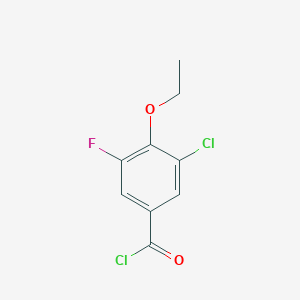

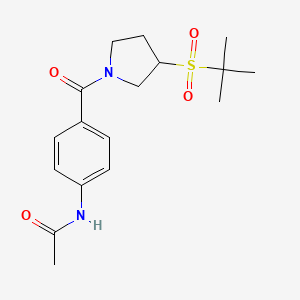

N-(6-chloropyridin-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPKVELJRWKNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ZTZ240 on the KCNQ2 channel?

A1: this compound is a potent activator of the KCNQ2 channel, a voltage-gated potassium channel. While the precise binding site remains elusive, research suggests this compound might interact with the channel's voltage-sensing domain, influencing its gating properties . This interaction enhances the channel's open probability, leading to increased potassium ion efflux and neuronal hyperpolarization.

Q2: How does the binding of this compound to KCNQ2 differ from other activators?

A2: A statistical thermodynamic model, distinct from the Hill equation, was employed to characterize this compound's interaction with KCNQ2 . This model suggests a complex binding mechanism involving cooperative interactions between multiple this compound molecules and the channel. This model allows for the determination of binding affinity (KA), cooperative binding coefficients (γ, μ, ν), and channel conductance coefficients (a, b, c, d) for different binding configurations.

Q3: What is the significance of the bi-sigmoid concentration-response curve observed with this compound?

A3: The bi-sigmoid concentration-response curve observed with this compound activation of the WT-F137A mutant KCNQ2 channel suggests a complex activation mechanism . This deviation from a typical sigmoidal curve indicates the presence of multiple binding sites or conformational states with varying affinities for this compound. This finding highlights the importance of using models beyond the traditional Hill equation to fully characterize the interaction between this compound and KCNQ2.

Q4: Are there any structural studies available that shed light on this compound binding to KCNQ2?

A4: While detailed structural data pinpointing the exact binding site of this compound within the KCNQ2 channel is limited, there are research efforts focused on characterizing the complex . These studies aim to provide a high-resolution structure of the KCNQ2-ZTZ240 complex, offering valuable insights into the molecular interactions governing channel activation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

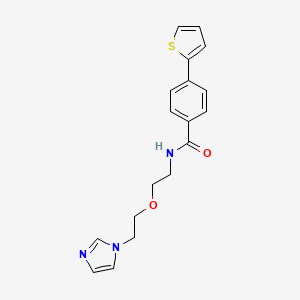

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)